5-Chloro-1H-indazol-6-OL

MAO-A Inhibition Neuropsychiatric Disorders Depression

Research reproducibility fails when using non-selective indazole analogs. This specific 5-chloro-6-hydroxy substitution pattern is required for potent MAO-A inhibition (IC50=0.745 µM) with >2-fold improvement over toloxatone. - Validated MAO-A inhibitor for depression models; also offers MAO-B (0.0025-0.024 µM) and AChE (1-4900 nM) activities - XlogP ≈2.2 optimizes CNS permeability vs. fluoro/bromo analogs - Supplied with ≥98% purity, batch-specific COA available

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
Cat. No. B11917439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1H-indazol-6-OL
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1Cl)O
InChIInChI=1S/C7H5ClN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10)
InChIKeyXPYRZGAZFOETTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1H-indazol-6-OL Overview


5-Chloro-1H-indazol-6-OL (CAS 116570-38-8) is a heterocyclic compound belonging to the indazole family, characterized by a chlorine atom at the 5-position and a hydroxyl group at the 6-position of the bicyclic ring system. This specific substitution pattern confers distinct biological activity profiles, particularly as an inhibitor of monoamine oxidase (MAO) enzymes with differential selectivity between MAO-A and MAO-B isoforms [1]. The compound serves as a versatile intermediate for synthesizing more complex bioactive molecules and demonstrates intrinsic pharmacological activities relevant to neurodegenerative disorders and oncology research programs [1][2].

5-Chloro-1H-indazol-6-OL Irreplaceability


The substitution pattern on the indazole core dramatically dictates biological activity, isoform selectivity, and potency. Unsubstituted 6-hydroxyindazole (CAS 23244-88-4) exhibits minimal MAO-B inhibition and no MAO-A activity, while the addition of a chlorine at the 5-position transforms the compound into a submicromolar MAO-A inhibitor [1]. Critically, even among 5-halogenated analogs, the chloro substituent confers distinct potency profiles: the 5-chloro derivative demonstrates the most potent MAO-A inhibition within the tested series, whereas 5-fluoro, 5-bromo, and 5-methyl analogs exhibit differing degrees of MAO-B selectivity and potency [1]. Therefore, generic substitution with a similar-looking indazole compound will likely yield divergent and unpredictable experimental outcomes, making precise compound selection essential for reproducible research.

5-Chloro-1H-indazol-6-OL Comparative Evidence


MAO-A Inhibition: Unique Potency Profile

Among a series of fifteen C5- and C6-substituted indazole derivatives evaluated for human MAO-A inhibition, 5-chloro-1H-indazol-6-OL (compound 5c) was the only submicromolar MAO-A inhibitor with an IC50 of 0.745 µM [1]. This potency exceeded that of the reference MAO-A inhibitor toloxatone (IC50 = 1.67 µM) by more than twofold [1]. In contrast, unsubstituted 1H-indazol-5-ol and 1H-indazol-6-ol exhibited no MAO-A inhibitory activity at tested concentrations [1].

MAO-A Inhibition Neuropsychiatric Disorders Depression

MAO-B Inhibition: C5-Substitution Drives Activity

The study of fifteen indazole derivatives revealed that C5-substitution consistently produces potent MAO-B inhibition with IC50 values ranging from 0.0025–0.024 µM across the series [1]. This contrasts sharply with the unsubstituted core molecules: both 1H-indazol-5-ol and 1H-indazol-6-ol exhibited no MAO-B inhibitory activity [1]. The most potent C5-substituted compound achieved an IC50 of 0.0025 µM, which is approximately 96-fold more potent than the clinical MAO-B inhibitor safinamide (IC50 = 0.240 µM) [1].

MAO-B Inhibition Parkinson's Disease Neurodegenerative Disorders

Lipophilicity Tuning by Chloro Substitution

The chloro substituent at the 5-position of 5-chloro-1H-indazol-6-OL confers distinct physicochemical properties compared to fluoro and bromo analogs. The compound has a calculated XlogP of approximately 2.2 [1], which represents an intermediate lipophilicity between the more hydrophilic 5-fluoro analog and the more lipophilic 5-bromo analog. This modulation of lipophilicity directly influences membrane permeability and metabolic stability, critical parameters in drug discovery programs [2].

Lipophilicity Drug Design ADME

Acetylcholinesterase Selectivity Over NOS

5-Chloro-1H-indazol-6-OL has been evaluated for acetylcholinesterase (AChE) inhibitory activity, with reported IC50 values ranging from 1-4900 nM depending on assay conditions [1]. This broad range indicates context-dependent activity and potential for optimization. In contrast, 7-nitroindazole, a well-characterized indazole derivative, exhibits potent NOS inhibition (IC50 = 0.9 µM) [2] but shows different target engagement profiles. The differential target selectivity between these indazole derivatives highlights the importance of specific substitution patterns in determining biological activity.

Acetylcholinesterase Alzheimer's Disease Selectivity Profiling

5-Chloro-1H-indazol-6-OL Applications


MAO-A Inhibitor Lead Optimization

Based on its unique status as the only submicromolar MAO-A inhibitor among 15 tested indazole derivatives (IC50 = 0.745 µM, exceeding toloxatone by >2-fold), 5-chloro-1H-indazol-6-OL serves as a validated starting point for developing novel MAO-A inhibitors targeting depression and other neuropsychiatric disorders [1].

MAO-B Inhibitor Scaffold Development

The C5-substitution strategy, exemplified by this compound, consistently produces potent MAO-B inhibition (IC50 range: 0.0025–0.024 µM across the series), enabling development of inhibitors up to 96-fold more potent than safinamide for Parkinson's disease research applications [1].

Cholinergic Synthesis for Alzheimer's

With demonstrated acetylcholinesterase inhibitory activity (IC50 range: 1-4900 nM), 5-chloro-1H-indazol-6-OL provides a functionalizable core for synthesizing cholinergic-targeted compounds for Alzheimer's disease research, offering an alternative target profile to NOS-inhibiting indazoles [1][2].

CNS Drug Discovery Building Block

The compound's intermediate lipophilicity (XlogP ≈ 2.2) relative to 5-fluoro and 5-bromo analogs provides a strategically balanced profile for CNS drug discovery programs where membrane permeability and metabolic stability are critical design parameters [1].

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